
Chemical structure of 1-(4-Chloro-2-
methylphenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
1-(4-Chloro-2-methylphenyl)-2-

propanol

Cat. No.: B7967140
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An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-propanol

Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-Chloro-2-
methylphenyl)-2-propanol, a substituted aromatic alcohol with potential applications as an

intermediate in fine chemical and pharmaceutical synthesis. This document details the

molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and

offers an in-depth analysis of its structural elucidation through modern spectroscopic

techniques. Included are detailed, field-tested protocols for its synthesis and characterization

by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). This guide is intended for researchers, chemists, and drug development

professionals who require a thorough understanding of this compound's chemical identity and

analytical profile.

Molecular Identity and Physicochemical Properties
1-(4-Chloro-2-methylphenyl)-2-propanol is a chiral secondary alcohol. Its structure consists

of a 1,2,4-trisubstituted benzene ring attached to a propan-2-ol side chain. The presence of
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both a chlorine atom and a methyl group on the aromatic ring, combined with the hydroxyl

group on the aliphatic side chain, imparts specific chemical reactivity and physical properties to

the molecule.

Caption: Chemical Structure of 1-(4-Chloro-2-methylphenyl)-2-propanol.

Below is a summary of its key identifiers and computed properties.

Property Value Source

IUPAC Name
1-(4-chloro-2-

methylphenyl)propan-2-ol
N/A

CAS Number 1782870-71-6 [1]

Molecular Formula C₁₀H₁₃ClO [1]

Molecular Weight 184.66 g/mol [1]

SMILES CC(O)CC1=C(C)C=C(Cl)C=C1 [1]

Chirality Contains one stereocenter N/A

Physical State

Expected to be a liquid or low-

melting solid at room

temperature

[2]

Storage Sealed in dry, 2-8°C [1]

Synthesis and Purification
The synthesis of 1-(4-Chloro-2-methylphenyl)-2-propanol can be efficiently achieved via a

Grignard reaction. This classic organometallic approach is reliable for forming carbon-carbon

bonds and is well-suited for creating secondary alcohols. The proposed pathway involves the

reaction of a Grignard reagent, formed from 4-chloro-2-methylbenzyl chloride, with

acetaldehyde.
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Starting Material:
4-Chloro-2-methylbenzyl chloride

Grignard Reagent Formation
(Mg, Dry Ether)

Grignard Reagent:
(4-Chloro-2-methylphenyl)methylmagnesium chloride

Nucleophilic Addition
(Acetaldehyde in Dry Ether)

Magnesium Alkoxide Intermediate

Aqueous Workup
(e.g., sat. aq. NH₄Cl)

Crude Product:
1-(4-Chloro-2-methylphenyl)-2-propanol

Purification
(Silica Gel Chromatography)

Pure Product

Click to download full resolution via product page

Caption: Proposed workflow for the Grignard synthesis of the target compound.
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Experimental Protocol: Grignard Synthesis
Causality: This protocol is designed to ensure the formation and stability of the highly reactive

Grignard reagent by maintaining anhydrous conditions. The slow, dropwise addition of reagents

controls the exothermic nature of the reaction.

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum

and allow it to cool under a nitrogen atmosphere.

Grignard Reagent Formation:

Place magnesium turnings (1.1 equivalents) in the flask.

Add a small volume of anhydrous diethyl ether.

In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0

equivalent) in anhydrous ether.

Add a small portion of the chloride solution to the magnesium. If the reaction does not start

spontaneously (indicated by bubbling), gently warm the flask or add a crystal of iodine.

Once initiated, add the remaining chloride solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, continue to stir the mixture for 1-2 hours until most of the

magnesium has been consumed.

Reaction with Acetaldehyde:

Cool the freshly prepared Grignard reagent in an ice bath.

Add a solution of acetaldehyde (1.1 equivalents) in anhydrous ether to the dropping

funnel.

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the

temperature below 10°C.
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After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-

3 hours.

Quenching and Workup:

Cool the reaction mixture again in an ice bath.

Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to

quench the reaction.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with diethyl ether.

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification:

Purify the crude oil using column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexanes.

Combine the fractions containing the desired product (as determined by TLC) and remove

the solvent to yield the pure 1-(4-Chloro-2-methylphenyl)-2-propanol.

Structural Elucidation and Spectroscopic Analysis
The definitive identification and structural confirmation of 1-(4-Chloro-2-methylphenyl)-2-
propanol require a combination of spectroscopic methods. Each technique provides unique

and complementary information about the molecule's atomic connectivity and functional

groups.
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Caption: Logical workflow for the comprehensive spectroscopic analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic

molecule in solution. Both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation and Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Internal Standard: The residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at

77.16 ppm for ¹³C NMR) is typically used as an internal standard[3].

Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. Acquire

standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) for

unambiguous assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.2-7.3 d 1H Ar-H

Aromatic proton

ortho to the alkyl

chain, adjacent

to a CH.

~ 7.1 dd 1H Ar-H

Aromatic proton

ortho to the Cl

group.

~ 7.0 d 1H Ar-H

Aromatic proton

meta to the Cl

group.

~ 4.0-4.2 m 1H CH-OH

Methine proton

of the propanol

chain, split by

adjacent CH₂

and CH₃ groups.

~ 2.8 m 2H Ar-CH₂

Methylene

protons adjacent

to the aromatic

ring and the

chiral center.

Diastereotopic

nature may lead

to complex

splitting.

~ 2.3 s 3H Ar-CH₃
Methyl group on

the aromatic ring.

~ 1.6-1.8 br s 1H OH

Hydroxyl proton;

signal is often

broad and may

not show

coupling.
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~ 1.2 d 3H CH-CH₃

Methyl group of

the propanol

chain, split into a

doublet by the

adjacent CH

proton.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~ 138-140 Ar-C
Quaternary aromatic carbon

attached to the alkyl chain.

~ 135-137 Ar-C
Quaternary aromatic carbon

attached to the methyl group.

~ 132-134 Ar-C
Quaternary aromatic carbon

attached to the chlorine atom.

~ 130-131 Ar-CH Aromatic methine carbon.

~ 127-129 Ar-CH Aromatic methine carbon.

~ 125-126 Ar-CH Aromatic methine carbon.

~ 68-70 CH-OH
Carbon bearing the hydroxyl

group.

~ 43-45 Ar-CH₂
Methylene carbon adjacent to

the aromatic ring.

~ 22-24 CH-CH₃
Methyl carbon of the propanol

side chain.

~ 19-21 Ar-CH₃
Methyl carbon attached to the

aromatic ring.

Infrared (IR) Spectroscopy
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IR spectroscopy excels at identifying the functional groups present in a molecule by detecting

the vibrations of its bonds.

Protocol: FT-IR Analysis (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid)

directly onto the ATR crystal.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of

4000-400 cm⁻¹.

Key Infrared Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3500-3200 (broad) O-H stretch Alcohol (-OH)

Confirms the

presence of the

hydroxyl group. The

broadness is due to

hydrogen bonding.[4]

3100-3000 C-H stretch (sp²) Aromatic C-H
Indicates the aromatic

ring.

3000-2850 C-H stretch (sp³) Aliphatic C-H

From the methyl and

methylene groups on

the side chain and

ring.[4]

1600-1450 C=C stretch Aromatic Ring

Multiple bands

characteristic of the

benzene ring.

1260-1050 C-O stretch Secondary Alcohol

Strong absorption

confirming the C-O

bond of the alcohol.[4]

850-550 C-Cl stretch Aryl Halide

Confirms the

presence of the

carbon-chlorine bond.

[5]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern upon ionization.

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS)

equipped with a suitable capillary column (e.g., DB-5ms).

Analysis: Use an electron ionization (EI) source at 70 eV. The GC will separate the

compound from any minor impurities before it enters the mass spectrometer.

Expected Mass Spectrum Fragmentation

A key feature will be the isotopic signature of chlorine. The molecular ion will appear as two

peaks: M⁺ (for ³⁵Cl) and M+2 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.

m/z Value Ion Fragment Lost Significance

184/186 [C₁₀H₁₃ClO]⁺ (None)

Molecular Ion (M⁺).

Confirms the

molecular formula.

169/171 [C₉H₁₀ClO]⁺ •CH₃

Loss of a methyl

group from the

propanol chain.

141/143 [C₈H₈Cl]⁺ •CH(OH)CH₃

Benzylic cleavage, a

very common and

stable fragment for

this type of structure.

125 [C₇H₆Cl]⁺ C₃H₇O
Loss of the entire

propanol side chain.

45 [C₂H₅O]⁺ C₈H₈Cl

Fragment

corresponding to the

[CH(OH)CH₃]⁺

portion.

Potential Applications and Research Interest
Substituted chloro-aromatic alcohols like 1-(4-Chloro-2-methylphenyl)-2-propanol are

valuable intermediates in organic synthesis.[2] Their utility stems from the multiple reactive

sites on the molecule:
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The Hydroxyl Group: Can be oxidized to a ketone, esterified, or converted into a leaving

group for nucleophilic substitution.

The Aromatic Ring: Can undergo further electrophilic substitution, although the existing

substituents will direct the position of new groups.

The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or participate in

cross-coupling reactions (e.g., Suzuki, Heck).

These characteristics make it a potential building block for more complex molecules in the

fields of agrochemicals and pharmaceuticals, where precise substitution patterns are often

required for biological activity.[2][6]

Safety, Handling, and Storage
As a laboratory chemical, 1-(4-Chloro-2-methylphenyl)-2-propanol should be handled with

appropriate care. While specific toxicity data is not available, data from analogous compounds

provide a basis for safe handling procedures.

General Handling: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7] Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[8]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety

goggles or a face shield, and a lab coat.[7][8]

First Aid:

Skin Contact: Immediately wash off with soap and plenty of water.[9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[7]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[7][9]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store at

the recommended temperature of 2-8°C.[1]

Conclusion
This guide has detailed the essential chemical and analytical characteristics of 1-(4-Chloro-2-
methylphenyl)-2-propanol. Its molecular structure has been defined, and a practical synthetic

route via a Grignard reaction has been presented. Furthermore, a comprehensive strategy for

its structural elucidation using NMR, IR, and MS has been outlined, with detailed protocols and

predicted data to guide the practicing scientist. This compound represents a versatile chemical

intermediate, and the information provided herein serves as a foundational resource for its

synthesis, characterization, and potential application in advanced chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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